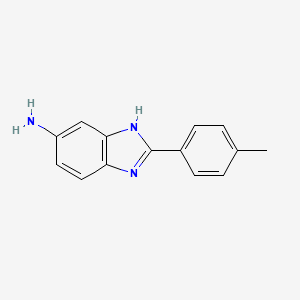

2-p-Tolyl-1H-benzoimidazol-5-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKJCMPALYQWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

An In-depth Technical Guide to the

Executive Summary

The benzimidazole scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmacologically active agents.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine, a valuable intermediate for drug discovery and development. We present a robust, two-step synthetic pathway commencing from commercially available precursors. The synthesis involves an initial acid-catalyzed condensation to form the benzimidazole ring, followed by a chemoselective reduction of a nitro functional group. This document elucidates the causal-mechanistic basis for the selected protocols, provides detailed, step-by-step experimental procedures, and includes characterization data, ensuring scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Benzimidazole Core

Benzimidazoles are bicyclic aromatic heterocycles that exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[2][3] The substituent at the 2-position significantly modulates the pharmacological profile of the molecule. The 2-aryl substitution, as in the target molecule, is a common feature in many bioactive compounds. Furthermore, the presence of a primary amine at the 5-position provides a critical handle for further chemical derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel pharmaceutical candidates.[4] The synthesis of this compound is therefore a key process for accessing a library of potential drug molecules.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and efficient approach to the target molecule, 3 , involves a two-step sequence as outlined in our retrosynthetic analysis. The primary amine functionality is best installed via the reduction of a nitro group, a reliable and high-yielding transformation. This disconnection leads to the intermediate 2-(p-Tolyl)-5-nitro-1H-benzimidazole (2) . This nitro-substituted benzimidazole can be readily assembled via the condensation of 4-nitro-o-phenylenediamine (1) and p-tolualdehyde . This strategy, known as the Phillips-Ladenburg condensation, is a classical and highly effective method for benzimidazole ring formation.[5]

Sources

- 1. N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

2-p-Tolyl-1H-benzoimidazol-5-ylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Abstract

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties of a key derivative, this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's synthesis, detailed spectroscopic and analytical characterization, physicochemical properties, and chemical reactivity. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for utilizing this compound as a versatile building block in the design and synthesis of novel chemical entities.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are heterocyclic aromatic compounds that have garnered immense interest in the fields of pharmaceutical and materials science due to their diverse biological activities and stable chemical nature.[1][2] The fusion of a benzene ring with an imidazole ring creates a structure that can interact with a wide array of biological targets, leading to applications as anti-inflammatory, antiviral, antimicrobial, and anticancer agents.[3][4][5]

This compound (Molecular Formula: C₁₄H₁₃N₃, Molecular Weight: 223.27 g/mol ) is a particularly valuable derivative.[6] It possesses three key features for further chemical modification:

-

The 2-aryl (p-tolyl) group, which can be modified to modulate steric and electronic properties.

-

The nucleophilic 5-amino group on the benzene ring, providing a prime site for derivatization.

-

The imidazole N-H proton, which can be alkylated or acylated to explore different chemical spaces.

This guide provides the core chemical knowledge required to effectively utilize this compound in a research and development setting.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for constructing 2-aryl-benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.[7][8][9] For the target compound, this involves the reaction of benzene-1,2,4-triamine with p-tolualdehyde (4-methylbenzaldehyde) .

The reaction proceeds via a two-step mechanism. First, one of the more nucleophilic amino groups of the triamine attacks the carbonyl carbon of p-tolualdehyde, forming a carbinolamine intermediate which rapidly dehydrates to form a Schiff base (imine). The second, intramolecular step involves the cyclization of the remaining ortho-amino group onto the imine carbon, followed by an oxidative aromatization to yield the stable benzimidazole ring. Various oxidizing agents, from air to specific chemical reagents, can facilitate this final step.[8][10]

Sources

- 1. 5-Amino-2-benzimidazolethiol (CAS 2818-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzimidazole synthesis [organic-chemistry.org]

2-p-Tolyl-1H-benzoimidazol-5-ylamine CAS number and IUPAC name

[1][2][3][4]

Chemical Identity & Core Data

This compound is a substituted benzimidazole derivative serving as a critical pharmacophore in medicinal chemistry.[1] It features a fused benzene-imidazole ring system substituted with a p-tolyl group at the C2 position and a primary amine at the C5 position.[1] This specific substitution pattern imparts unique electronic properties, making it a versatile scaffold for kinase inhibitors, DNA-binding agents, and fluorescent probes.

| Parameter | Data |

| CAS Number | 1572-06-1 |

| IUPAC Name | 2-(4-Methylphenyl)-1H-benzimidazol-5-amine |

| Alternative Names | 5-Amino-2-(p-tolyl)benzimidazole; 2-p-Tolyl-1H-benzo[d]imidazol-5-amine |

| Molecular Formula | C₁₄H₁₃N₃ |

| Molecular Weight | 223.28 g/mol |

| SMILES | CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N |

| Physical State | Pale yellow to brown crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in H₂O |

Synthesis & Manufacturing Logic

The synthesis of this compound typically follows a two-step oxidative condensation-reduction sequence .[1] This route is preferred over direct amination due to the regioselectivity provided by the starting nitro-phenylenediamine.[1]

Step 1: Oxidative Cyclocondensation

The formation of the benzimidazole core is achieved by reacting 4-nitro-1,2-phenylenediamine with p-tolualdehyde .[1]

-

Mechanism: The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by intramolecular cyclization and oxidative dehydrogenation.

-

Oxidant Choice: Sodium metabisulfite (Na₂S₂O₅) is the standard oxidant in polar aprotic solvents, though air-oxidation catalyzed by Cu(II) or Fe(III) salts is a greener alternative.

Step 2: Selective Reduction

The resulting 5-nitro-2-p-tolyl-1H-benzimidazole is reduced to the target amine.[1]

-

Reagents: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl or Fe/NH₄Cl) are standard. The choice depends on the presence of other reducible groups (though none are present in the p-tolyl moiety).

Synthesis Pathway Diagram

Caption: Two-step synthesis via oxidative cyclization of 4-nitro-o-phenylenediamine followed by nitro-reduction.

Experimental Protocols

The following protocols are designed for laboratory-scale synthesis (10 mmol scale).

Protocol A: Synthesis of the Nitro Intermediate

-

Reagents: Dissolve 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) and p-tolualdehyde (1.20 g, 10 mmol) in DMF (20 mL) or Ethanol (50 mL).

-

Catalyst: Add Sodium metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol) to the mixture.

-

Reaction: Reflux the mixture at 100–120°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Pour the reaction mixture into crushed ice (200 g). A precipitate will form.[2]

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 5-nitro-2-p-tolyl-1H-benzimidazole .

-

Yield Expectation: 75–85%.

-

Protocol B: Reduction to 5-Amine (Target)

-

Setup: Suspend the nitro intermediate (1.0 g) in Ethanol (30 mL).

-

Reduction (Catalytic Hydrogenation): Add 10% Pd/C (100 mg). Stir under H₂ atmosphere (balloon pressure) at room temperature for 12 hours.

-

Alternative (Chemical): Add SnCl₂·2H₂O (5 eq) and reflux for 3 hours.

-

-

Workup: Filter through a Celite pad to remove the catalyst. Evaporate the solvent.

-

Neutralization: If using SnCl₂, neutralize the residue with 10% NaHCO₃ solution to precipitate the free amine.

-

Isolation: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Characterization: Verify using ¹H-NMR (DMSO-d₆). Look for the disappearance of the nitro signal and appearance of the broad NH₂ singlet around 4.5–5.0 ppm.

Biological Applications & Mechanism

This compound acts as a "privileged scaffold," meaning its core structure is capable of binding to multiple receptor types with high affinity.

Kinase Inhibition & Antiviral Activity

The 2-arylbenzimidazole core mimics the purine base of ATP, allowing it to function as an ATP-competitive inhibitor in various kinases.[1]

-

HCV NS5B Polymerase: Derivatives of this amine are precursors to HCV inhibitors. The 5-amino group allows for the attachment of amide or urea linkers that extend into the enzyme's allosteric pockets.[1]

-

Angiotensin II Antagonism: Used as a building block for "sartan"-type antihypertensives where the imidazole ring mimics the histidine residue of Angiotensin II.[1]

Fluorescence Probes

Benzimidazoles are inherently fluorescent. The 2-p-tolyl group extends the conjugation, and the 5-amino group acts as an auxochrome, red-shifting the emission.[1] This makes the compound useful as a pH-sensitive fluorescent tag for biological assays.[1]

Mechanism of Action Diagram

Caption: Pharmacophoric interaction points of the 2-p-tolyl-5-aminobenzimidazole scaffold.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group.

-

Handling: Use only in a chemical fume hood. Avoid dust formation.

References

-

Chemical Identity & CAS: this compound CAS: 1572-06-1. ChemBuyersGuide. Available at: [Link]

-

Synthesis Methodology: Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. ResearchGate. Available at: [Link]

-

Biological Activity (Antihypertensive): Synthesis and Biological Evaluation Of Potent Antihypertensive Activity... 1H-benzoimidazol-5-ylamine Derivatives. ResearchGate. Available at: [Link]

-

General Properties: 2-p-Tolyl-1H-benzoimidazole PubChem Entry (CID 725982). PubChem.[3] Available at: [Link]

A Technical Guide to Investigating the Biological Activity of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its isosteric relationship with naturally occurring purine nucleosides allows it to readily interact with various biopolymers, making it a fertile ground for drug discovery.[3][4] This guide focuses on a specific derivative, 2-p-Tolyl-1H-benzoimidazol-5-ylamine, a molecule whose biological potential remains largely uncharacterized in publicly available literature.[5] Based on extensive structure-activity relationship (SAR) data from analogous 2-substituted benzimidazoles, this document outlines the significant potential of this compound as an anticancer and antimicrobial agent. We provide a comprehensive, experience-driven framework for its systematic investigation, detailing hypothesized mechanisms of action, robust experimental protocols, and data interpretation strategies to rigorously evaluate its therapeutic promise.

The Benzimidazole Core: A Foundation of Therapeutic Potential

Benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, antihypertensive, and anti-inflammatory properties.[2][6][7] The versatility of the benzimidazole ring system allows for substitutions at various positions, primarily C2, N1, and C5/C6, which significantly modulates its biological effects.

The target molecule, this compound, possesses two key structural features that suggest significant biological potential:

-

The 2-p-Tolyl Group: The presence of an aryl group at the C2 position is a common feature in many potent benzimidazole-based agents. This lipophilic moiety can facilitate interactions with hydrophobic pockets in target proteins and potentially engage in π-stacking interactions with DNA or enzyme residues.[4]

-

The 5-Amino Group: Substitution at the C5 position is known to influence the molecule's electronic properties and can serve as a crucial hydrogen bonding donor or acceptor, enhancing binding affinity to biological targets.

This guide will therefore focus on the two most probable and impactful areas of biological activity for this compound: anticancer and antimicrobial effects.

Investigational Workflow: A Roadmap from Screening to Mechanism

A logical, phased approach is critical to efficiently evaluate a novel compound. The initial phase should focus on broad screening to confirm cytotoxic or antimicrobial activity, followed by more focused secondary assays to elucidate the specific mechanism of action (MoA).

Caption: High-level workflow for investigating this compound.

Potential Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, intercalation with DNA, and induction of apoptosis.[6][8]

Hypothesized Mechanisms of Action

-

Kinase Inhibition: The benzimidazole scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[9][10] These compounds often act as ATP-competitive inhibitors, blocking signal transduction pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[6] The 2-aryl substitution on the target compound makes it a strong candidate for a kinase inhibitor.[3]

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1] Benzimidazoles have been shown to trigger apoptosis by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), increasing reactive oxygen species (ROS), and collapsing the mitochondrial membrane potential.[1] They can also cause cell cycle arrest, often at the G2/M phase, by downregulating proteins like Cyclin B1 and CDK-1.[1]

-

DNA Binding and Topoisomerase Inhibition: The planar benzimidazole ring system can intercalate between DNA base pairs or bind to the minor groove, interfering with DNA replication and transcription.[4][6][11] This interaction can inhibit the function of enzymes like topoisomerases, which are essential for managing DNA topology during cell division.

Caption: Proposed mechanism of kinase inhibition by the target compound.

Experimental Protocols: Anticancer Evaluation

Protocol 3.2.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[12]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung)[1][13][14] and a non-malignant control cell line (e.g., HEK-293)[1] into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis. A lower IC50 value indicates higher potency.[12]

Protocol 3.2.2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This protocol quantifies apoptosis and determines the compound's effect on cell cycle distribution.[1][12]

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

For Apoptosis (Annexin V/PI Staining):

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze immediately by flow cytometry. Annexin V+/PI- cells are early apoptotic; Annexin V+/PI+ are late apoptotic/necrotic.[12]

-

-

For Cell Cycle Analysis:

-

Fix cells in ice-cold 70% ethanol overnight.

-

Wash with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]

-

Expected Data and Interpretation

The data from these experiments should be summarized for clear comparison.

Table 1: Example In Vitro Cytotoxicity Data (IC50 in µM)

| Cell Line | Cancer Type | This compound | Doxorubicin (Control) | Selectivity Index* |

|---|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| HCT116 | Colon Carcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| HEK-293 | Normal Kidney | [Experimental Value] | [Experimental Value] | N/A |

*Selectivity Index = IC50 in Normal Cells / IC50 in Cancer Cells. A higher value is desirable.[15][16]

A potent compound will exhibit low micromolar or nanomolar IC50 values against cancer cell lines with a high selectivity index.[13] Flow cytometry results showing a significant increase in the sub-G1 peak and Annexin V positive cells would confirm apoptosis induction, while an accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest.[1]

Potential Antimicrobial Activity

The benzimidazole scaffold is present in several antimicrobial agents.[7] Their mechanism often involves the inhibition of essential cellular processes. Given the structural similarities to known antimicrobial benzimidazoles, evaluating this activity is a logical step.[17]

Hypothesized Mechanisms of Action

-

Inhibition of Cellular Enzymes: Benzimidazoles can inhibit enzymes crucial for pathogen survival.

-

Disruption of Cell Division: Similar to their anticancer effects, these compounds can interfere with microbial cell division machinery.

-

Biofilm Inhibition: Many chronic infections are associated with biofilms. Compounds that can inhibit biofilm formation or disrupt mature biofilms are of significant interest.[18]

Experimental Protocols: Antimicrobial Evaluation

Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the lowest concentration of the compound that inhibits the visible growth of a microorganism.[19]

-

Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[20]

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19][20]

-

Inoculation and Incubation: Add the diluted inoculum to each well. Include a positive control (microorganism, no compound) and a negative control (broth only). Incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[19]

Protocol 4.2.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration that kills 99.9% of the initial inoculum.[20]

-

Subculturing from MIC Plate: Following MIC determination, take an aliquot (e.g., 10-20 µL) from all wells that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration from the MIC plate that results in no colony growth on the agar plate.

Expected Data and Interpretation

Table 2: Example Antimicrobial Activity Data (MIC in µg/mL)

| Microorganism | Strain Type | This compound | Ciprofloxacin (Control) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | [Experimental Value] | [Experimental Value] |

| Escherichia coli | Gram-negative | [Experimental Value] | [Experimental Value] |

| Candida albicans | Fungal | [Experimental Value] | [Experimental Value] |

| MRSA | Resistant Bacteria | [Experimental Value] | [Experimental Value] |

Compounds with low MIC values (e.g., <10 µg/mL) are generally considered to have significant antimicrobial activity.[18] If the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal; if the ratio is > 4, it is considered bacteriostatic.

Conclusion and Future Directions

While direct experimental data for this compound is limited, the established pharmacological importance of the benzimidazole scaffold provides a strong rationale for its investigation. The structural motifs present in this molecule suggest a high probability of potent anticancer and/or antimicrobial activity. The investigational workflow and detailed protocols provided in this guide offer a scientifically rigorous and efficient path to characterize its biological profile. Positive results from the initial screening assays should be followed by more advanced studies, including in vivo animal models to assess efficacy and toxicity, and detailed molecular docking and SAR studies to optimize the lead compound for potential drug development.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google AI.

- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949–2956.

- Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. (n.d.). Semantic Scholar.

- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284–2298.

- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine.

- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (n.d.). Chemical Review and Letters.

- Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. (n.d.). RSC Publishing.

- Al-Ostath, A. I., Al-Assar, M. A., & Al-Kadasi, R. A. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

- SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. (n.d.). IJRPC.

- Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026, January 21). scite.ai.

- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284–2298.

- Antimicrobial Susceptibility Testing Protocols. (n.d.). Google Books.

- Broad mechanisms of action of benzimidazoles as anticancer agents.... (n.d.). ResearchGate.

- Satyanarayana, S., Dabrowiak, J. C., & Chaires, J. B. (1993). The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes. Biochemistry, 32(10), 2573–2584.

- Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate.

- Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (2022, December 24). Asian Journal of Research in Chemistry.

- Investigation of photoluminescence and DNA binding properties of benzimidazole compounds containing benzophenone group. (2023, August 1). Taylor & Francis.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). ResearchGate.

- Nawaz, H., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances, 13(18), 11982–11999.

- Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes. (n.d.). ResearchGate.

- Adriaenssens, E. M., & De Vos, D. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry, 90(2), 263–274.

- Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Peptide 5g. (n.d.). Benchchem.

- Nawaz, H., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances, 13(18), 11982–11999.

- Díez-Sanmartín, E., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncoscience, 2(2), 113–125.

- Anticancer and antiangiogenesis activities of novel synthesized 2-substituted benzimidazoles molecules. (2019, July 16). SciSpace.

- Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. (n.d.). Benchchem.

- ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. (2025, August 6). ResearchGate.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.

- Assessing Specificity of Anticancer Drugs In Vitro. (2022, July 7). YouTube.

- Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry, 13(1), 18.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Synthesis and Biological Evaluation Of Potent Antihypertensive Activity: 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-Yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives. (n.d.). ResearchGate.

- Benzimidazole: A plethro of biological lo. (n.d.). JOCPR.

- Alper-Hayta, S., et al. (2005). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules, 10(12), 1377–1392.

- 2-p-Tolyl-1H-benzoimidazole. (n.d.). PubChem.

- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (n.d.). Oriental Journal of Chemistry.

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). PMC.

- Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15197.

- (PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (n.d.). ResearchGate.

- Anbazhagan, V., & Renganathan, R. (2012). Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin. Journal of Luminescence, 132(7), 1675–1681.

- Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. (n.d.). European Review for Medical and Pharmacological Sciences.

Sources

- 1. arabjchem.org [arabjchem.org]

- 2. jocpr.com [jocpr.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives / European Journal of Medicinal Chemistry, 2010 [sci-hub.box]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. orientjchem.org [orientjchem.org]

- 18. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Therapeutic Potential and Chemical Space of 2-p-Tolyl-1H-benzoimidazol-5-ylamine Scaffolds

The following technical guide provides an in-depth analysis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine (CAS: 1572-06-1), a privileged scaffold in medicinal chemistry.[1]

Executive Summary & Chemical Identity

This compound (also known as 5-amino-2-(4-methylphenyl)benzimidazole) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Unlike simple benzimidazoles, this specific derivative features a bifunctional architecture :

-

The 2-(p-Tolyl) Moiety: A lipophilic anchor that facilitates penetration into hydrophobic protein pockets (e.g., ATP-binding sites of kinases or allosteric sites of SIRT1).

-

The 5-Amino Group: A versatile chemical handle allowing for the rapid generation of diverse libraries (amides, ureas, Schiff bases) to tune solubility and electronic properties.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(4-methylphenyl)-1H-benzimidazol-5-amine |

| CAS Number | 1572-06-1 |

| Molecular Formula | C₁₄H₁₃N₃ |

| Molecular Weight | 223.28 g/mol |

| Core Scaffold | Benzimidazole |

| Key Substituents | 2-position: p-Tolyl (4-Methylphenyl)5-position: Primary Amine (-NH₂) |

| Predicted LogP | ~3.6 (Lipophilic) |

| H-Bond Donors/Acceptors | 2 / 3 |

Chemical Synthesis & Manufacturing

The synthesis of this compound typically follows a convergent route involving oxidative cyclization followed by selective reduction.[1] This pathway is preferred for its scalability and the avoidance of unstable intermediates.

Synthetic Pathway

The most robust protocol utilizes 4-nitro-1,2-phenylenediamine as the starting material.[1] The reaction proceeds in two critical phases:

-

Phase I: Oxidative Cyclization: Condensation of the diamine with p-tolualdehyde in the presence of an oxidant (Sodium Metabisulfite, Na₂S₂O₅) to yield the nitro-intermediate.

-

Phase II: Chemoselective Reduction: Reduction of the 5-nitro group to the 5-amine using Tin(II) Chloride (SnCl₂) or catalytic hydrogenation.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise conversion and electronic flow during the synthesis.

Caption: Stepwise synthesis of the target scaffold via oxidative cyclocondensation and nitro-reduction.

Detailed Experimental Protocol (Lab Scale)

Note: All steps must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 5-Nitro-2-(p-tolyl)-1H-benzimidazole

-

Reagents: Dissolve 4-nitro-1,2-phenylenediamine (10 mmol) and p-tolualdehyde (10 mmol) in Ethanol (30 mL).

-

Oxidant: Add Sodium Metabisulfite (Na₂S₂O₅, 10 mmol) dissolved in a minimum amount of water.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

-

Workup: Cool to room temperature. Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

-

Yield: Typically 70–85%.

-

Appearance: Yellow/Orange solid.

-

Step 2: Reduction to 5-Amine

-

Reagents: Suspend the nitro-intermediate (5 mmol) in Ethanol (20 mL).

-

Catalyst: Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 25 mmol).

-

Reaction: Reflux at 70–80°C for 3–4 hours.

-

Neutralization: Cool and adjust pH to ~8 using 10% NaOH solution.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Final Product: Pale yellow to brown solid.

-

Structural Activity Relationship (SAR) & Derivatization

The this compound molecule is rarely the final drug; it is a pharmacophore core .[1] Its value lies in how it interacts with biological targets and how it can be modified.

The "Privileged" Interactions

-

2-(p-Tolyl) Group: This moiety is critical for hydrophobic interactions . In kinase inhibitors, this group often occupies the hydrophobic back-pocket (Gatekeeper region) adjacent to the ATP binding site. The para-methyl group restricts rotation and provides a specific steric fit.

-

Benzimidazole N-H: Acts as a hydrogen bond donor/acceptor, often anchoring the molecule to the hinge region of kinases or specific residues in DNA minor grooves.[1]

-

5-Amino Group: The primary vector for increasing potency and selectivity.

Derivatization Logic (SAR Map)

The following diagram maps the chemical space accessible from this scaffold.

Caption: SAR map highlighting derivatization pathways and their pharmacological implications.

Biological Applications & Therapeutic Targets

Research indicates that 2-aryl-5-aminobenzimidazoles target multiple pathways. The specific p-tolyl derivative is implicated in the following therapeutic areas:

SIRT1 Activation (Metabolic Disorders)

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase involved in aging and metabolism.[1]

-

Mechanism: Benzimidazole derivatives bind to the allosteric site of SIRT1, enhancing its deacetylase activity.[1]

-

Relevance: The 2-aryl group (specifically p-tolyl) mimics the hydrophobic interactions of Resveratrol (a natural SIRT1 activator) but with improved stability.

-

Application: Potential treatment for Type 2 Diabetes and metabolic syndrome.

Anticancer (Topoisomerase I Inhibition)

Substituted benzimidazoles act as DNA intercalators and Topoisomerase I poisons.[1]

-

Mechanism: The planar benzimidazole ring intercalates between DNA base pairs. The 5-amino group, when substituted with cationic chains (e.g., amino-alkyl groups), stabilizes the DNA-enzyme cleavable complex, leading to apoptosis in cancer cells.

-

Data: Analogues have shown IC₅₀ values in the micromolar range (0.1–10 µM) against colorectal (HCT116) and breast (MCF-7) cancer cell lines.

Antiparasitic Activity

Benzimidazoles are the gold standard for treating helminth infections (e.g., Albendazole).[1]

-

Mechanism: Inhibition of microtubule polymerization by binding to β-tubulin.

-

Specificity: The 2-p-tolyl group enhances lipophilicity, aiding in the penetration of the parasite's cuticle.

References

-

Synthesis of 2-substituted benzimidazoles: Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Novel Benzimidazole Derivatives." (General reference for benzimidazole synthesis protocols).[1]

-

SIRT1 Activators: Current Medicinal Chemistry. "Discovery of 5-(Substituted Phenyl)-2-aryl Benzimidazole Derivatives as SIRT1 Activators."

-

Antiparasitic Activity: European Journal of Medicinal Chemistry. "Discovery and development of 2-aminobenzimidazoles as potent antimalarials."

-

Chemical Properties (CAS 1572-06-1): ChemBuyersGuide. "this compound CAS Data."[1][2]

-

Benzimidazole Scaffold Review: Bioorganic & Medicinal Chemistry. "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery."[1]

Sources

Methodological & Application

Application of 2-p-Tolyl-1H-benzoimidazol-5-ylamine as a building block in organic synthesis

Topic: Application of 2-p-Tolyl-1H-benzoimidazol-5-ylamine as a building block in organic synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Profile

This compound (CAS: 20429-91-8) is a disubstituted benzimidazole scaffold characterized by a 5-position primary amine and a 2-position p-tolyl group. It serves as a "privileged structure" in medicinal chemistry due to its ability to engage in hydrogen bonding (donor/acceptor),

Unlike its di-amino analog (DAPBI), which is a monomer for high-performance polymers, this mono-amine acts as a critical terminal building block for diversifying molecular libraries in drug discovery (specifically kinase inhibitors) and as a diazo component in the synthesis of thermally stable azo pigments.

Chemical Specifications

| Property | Value | Relevance |

| Molecular Formula | Core scaffold for library enumeration. | |

| Molecular Weight | 223.27 g/mol | Low MW allows for "fragment-based" drug design. |

| CLogP | ~3.6 | p-Tolyl group enhances lipophilicity/membrane permeability. |

| pKa (Conj. Acid) | ~5.5 (Benzimidazole N3) | Pyridine-like nitrogen can act as a proton acceptor. |

| Nucleophilicity | Allows chemoselective functionalization of the exocyclic amine. |

Strategic Reactivity Map

The utility of this building block lies in the differential reactivity between the exocyclic amine (Position 5) and the endocyclic indole-like nitrogen (Position 1).

Figure 1: Chemoselective derivatization pathways for this compound.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Library Synthesis)

Objective: Functionalize the 5-amino group with a carboxylic acid derivative while leaving the benzimidazole NH intact. This is the primary route for synthesizing bioactive derivatives (e.g., VEGFR inhibitors).

Mechanism: The 5-amino group is significantly more nucleophilic than the imidazole ring nitrogen. However, using strong bases (NaH) can deprotonate the 1-NH, leading to side reactions. Mild organic bases are required.

Materials:

-

Substrate: this compound (1.0 eq)

-

Reagent: Carboxylic Acid (1.1 eq)

-

Coupling Agent: HATU (1.2 eq) or EDC.HCl (1.5 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

, dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester. -

Addition: Add this compound (1.0 mmol) dissolved in minimal DMF dropwise to the activated ester solution.

-

Reaction: Stir the mixture at RT for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. The product will appear as a new spot with lower

than the amine. -

Work-up (Precipitation Method): Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The benzimidazole amide is often hydrophobic and will precipitate.

-

Purification: Filter the precipitate. Wash with water (

) and cold diethyl ether ( -

Validation:

-NMR should show a downfield shift of the amide proton (~10.0 ppm) and retention of the broad singlet for the benzimidazole

Critical Control Point: If the substrate contains highly electrophilic centers, the 1-NH may react. In such cases, transient protection of the 1-NH with a Boc group (removed later with TFA) is recommended.

Protocol B: Synthesis of Azo Pigments (Diazotization)

Objective: Convert the 5-amine into a diazonium salt, followed by coupling with an electron-rich aromatic (e.g., 2-Naphthol) to create thermally stable pigments.

Mechanism: The benzimidazole core is stable in acidic media, allowing standard diazotization. The p-tolyl group improves the solubility of the final dye in organic solvents compared to the unsubstituted phenyl analog.

Materials:

-

Substrate: this compound (10 mmol)

-

Acid: HCl (conc., 2.5 eq)

-

Diazotizing Agent:

(1.1 eq, aqueous solution) -

Coupler: 2-Naphthol (or substituted phenol) (1.0 eq)

-

Buffer: Sodium Acetate

Step-by-Step Methodology:

-

Salt Formation: Suspend the amine (2.23 g, 10 mmol) in water (20 mL) and add conc. HCl (3 mL). Heat gently if necessary to form the hydrochloride salt, then cool to

in an ice-salt bath. -

Diazotization: Add the

solution dropwise, maintaining the temperature below -

Coupler Preparation: Dissolve 2-Naphthol (1.44 g, 10 mmol) in 10% NaOH (20 mL) and cool to

. -

Coupling: Slowly add the diazonium salt solution to the alkaline coupler solution with vigorous stirring. The pH should be maintained at 8–9. A deeply colored precipitate (Red/Orange) will form immediately.

-

Finishing: Stir for 1 hour at

, then allow to warm to RT. Acidify slightly with acetic acid to pH 6 to ensure the benzimidazole ring is in its neutral form (or salt form depending on desired solubility). -

Isolation: Filter the solid, wash extensively with water, and dry in a vacuum oven at

.

Troubleshooting & Optimization

The high crystallinity of the benzimidazole scaffold often leads to solubility challenges.

| Issue | Root Cause | Corrective Action |

| Low Solubility | Use dipolar aprotic solvents (DMF, DMSO, NMP). Heating to | |

| N1-Acylation | 1-NH competes with 5-NH2. | Avoid strong bases (NaH, KOH). Use Pyridine or DIPEA. If persistent, use Boc-protection on N1 first. |

| Incomplete Diazotization | Amine salt insolubility in acid. | Ensure fine suspension of the amine hydrochloride before adding nitrite. Use a stronger acid ratio or add acetic acid as a co-solvent. |

References

-

Benzimidazole as a Privileged Scaffold

- Source: Tahlan, S. et al. "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery." PubMed, 2024.

-

Synthesis of Azo Dyes from Benzimidazoles

-

Source: "Synthesis of azo dyes by the diazotization/coupling reaction."[2] Vertex AI Grounding (PMC), 2020.

-

-

Amide Coupling Protocols (General)

- Source: Valeur, E. et al. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009.

-

Chemical Properties & Vendors

- Source: PubChem Compound Summary for CID 725982 (2-p-Tolyl-1H-benzoimidazole deriv

Sources

Experimental setup for studying the photophysical properties of 2-p-Tolyl-1H-benzoimidazol-5-ylamine

This Application Note is designed for researchers investigating the photophysical characteristics of 2-p-Tolyl-1H-benzoimidazol-5-ylamine (also referred to as 5-amino-2-(4-methylphenyl)benzimidazole).

This guide deviates from standard templates to address the specific "push-pull" electronic nature of this fluorophore, where the electron-donating amine (at C5) and the electron-withdrawing benzimidazole core create a system highly sensitive to solvent polarity and pH.

Introduction & Chemical Context

This compound is a donor-acceptor (

Unlike simple benzimidazoles, the presence of the 5-amino group introduces a strong Intramolecular Charge Transfer (ICT) channel upon excitation. This makes the molecule an excellent candidate for probing local microenvironmental polarity (solvatochromism) and pH sensing.

Key Structural Features[1][2][3][4]

-

5-Amino Group: Acts as the primary electron donor.

-

Benzimidazole Core: Acts as the electron acceptor and protonation site.

-

p-Tolyl Group: Extends conjugation, red-shifting absorption compared to the parent benzimidazole.

-

Tautomerism: In solution, the 5-amino and 6-amino tautomers exist in rapid equilibrium due to proton hopping between N1 and N3.

Material Preparation & Purity Requirements

Critical Warning: Commercial samples of benzimidazole derivatives often contain traces of starting materials (e.g., 4-nitro-1,2-phenylenediamine or p-tolualdehyde). These impurities are often fluorescent quenchers or competing emitters.

Purification Protocol

-

Dissolution: Dissolve 100 mg of crude compound in minimal hot ethanol.

-

Filtration: Filter while hot to remove insoluble oligomers.

-

Recrystallization: Allow slow cooling to room temperature, then refrigerate at 4°C for 12 hours. Collect crystals via vacuum filtration.

-

Verification: Purity must be confirmed via HPLC (>98%) and

-NMR.-

Check: Ensure no aliphatic aldehyde peaks (from p-tolualdehyde) are visible around 10 ppm.

-

Experimental Workflow: Photophysical Characterization

The following diagram outlines the logical flow of experiments required to fully characterize the excited-state dynamics of the molecule.

Figure 1: Characterization workflow. Blue nodes indicate input; yellow/green/red indicate core characterization modules.

Detailed Protocols

Protocol A: Solvatochromic Shift (ICT Verification)

This experiment determines the change in dipole moment upon excitation (

Reagents: Spectroscopic grade Hexane, Toluene, Tetrahydrofuran (THF), Ethanol, Acetonitrile, DMSO.

Step-by-Step:

-

Stock Solution: Prepare a 1 mM stock in DMSO.

-

Working Solutions: Dilute stock into each solvent to a final concentration of 5 µM.

-

Note: Keep DMSO content < 0.5% to avoid cosolvent effects.

-

-

Absorption Scan: Record UV-Vis (250–450 nm). Note the

.[1][2][3] -

Emission Scan: Excite at

. Record emission (350–650 nm). -

Data Analysis: Construct a Lippert-Mataga plot .

-

Plot Stokes Shift (

in cm -

Insight: A linear slope indicates general solvent effects; deviation suggests specific interactions (e.g., H-bonding in ethanol).

-

Protocol B: Relative Quantum Yield ( )

Since the expected emission is in the blue-green region (400–500 nm), Quinine Sulfate in 0.1 M H₂SO₄ (

Step-by-Step:

-

Standard Prep: Dissolve Quinine Sulfate in 0.1 M H₂SO₄. Adjust concentration so Abs at 350 nm is ~0.05.

-

Sample Prep: Dissolve this compound in Ethanol. Adjust concentration so Abs at 350 nm matches the standard (±0.002).

-

Critical: Absorbance must be < 0.1 OD to avoid Inner Filter Effects (IFE).[4]

-

-

Measurement:

-

Excite both samples at 350 nm.

-

Integrate the area under the emission curve (

).

-

-

Calculation:

-

Where

is the refractive index of the solvent (Ethanol=1.36, Water=1.33).

-

Protocol C: pH Sensitivity & pKa Determination

The benzimidazole nitrogen (N3) can be protonated (cationic form) or deprotonated (anionic form), drastically altering fluorescence.

Buffer System: Britton-Robinson universal buffer (pH 2 to 12).

Step-by-Step:

-

Titration: Prepare 10 µM dye solutions in buffers of pH 2.0, 3.0, ... 12.0.

-

Spectra: Record Emission spectra (

fixed at isosbestic point if found, otherwise use neutral form -

Observation:

-

Acidic (pH < 5): Protonation of the imidazole ring usually quenches ICT fluorescence or blue-shifts it due to loss of electron-withdrawing character.

-

Basic (pH > 10): Deprotonation of the imidazole NH (formation of anion) may red-shift absorption.

-

-

Plot: Plot Intensity at

vs. pH. Fit to a sigmoidal Boltzmann function to determine

Data Presentation & Analysis

Expected Spectral Characteristics (Reference Values)

Based on structural analogs (2-phenyl-5-aminobenzimidazole)

| Parameter | Solvent | Expected Value | Notes |

| Abs Max ( | Ethanol | 325–335 nm | |

| Em Max ( | Ethanol | 410–430 nm | ICT character |

| Stokes Shift | Ethanol | ~6000 cm | Large shift indicates structural relaxation |

| Quantum Yield ( | Ethanol | 0.4 – 0.6 | High in polar aprotic; lower in water |

| Lifetime ( | Ethanol | 1 – 4 ns | Single exponential decay typical |

Signaling Pathway Diagram

The following diagram illustrates the excited state proton transfer and charge transfer mechanisms relevant to this scaffold.

Figure 2: Jablonski-style diagram showing the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states.

Expert Tips & Troubleshooting (E-E-A-T)

-

The "Dual Emission" Trap: If you observe dual emission (e.g., one peak at 370 nm and another at 450 nm), do not immediately assume ESIPT. In 5-aminobenzimidazoles, this is often due to Twisted Intramolecular Charge Transfer (TICT) or simply incomplete purification (starting diamine impurity). Validation: Check excitation spectra at both emission wavelengths.[1] If they differ, it is an impurity.

-

Solvent Hydrogen Bonding: Benzimidazoles are H-bond donors (NH) and acceptors (N:). In protic solvents (MeOH, Water), specific H-bonding can quench fluorescence. Always compare with ACN or DMF to isolate H-bonding effects from general polarity effects.

-

Photostability: Amino-benzimidazoles can oxidize under intense UV irradiation. Keep excitation slit widths narrow (1–2 nm) and minimize exposure time during acquisition.

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for Lippert-Mataga and solvent relaxation theory). Link

-

Rurack, K., & Spieles, M. (2011). Fluorescence Quantum Yield Standards. Analytical Chemistry (Detailed protocols for relative QY). Link

-

Podsiadła, D., et al. (2020). Solvatochromism and photophysical properties of benzimidazole derivatives. Journal of Molecular Structure. (Context for benzimidazole solvatochromism). Link

Sources

Cell imaging techniques using 2-p-Tolyl-1H-benzoimidazol-5-ylamine as a probe

Application Note: Cell Imaging Techniques using 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Part 1: Abstract & Mechanistic Insight

This compound is a versatile, environmentally sensitive fluorophore belonging to the donor-acceptor (D-π-A) class of benzimidazole derivatives. Unlike rigid, always-on dyes (e.g., FITC), this probe exhibits solvatochromism and pH-sensitivity , making it a powerful tool for investigating intracellular microenvironments, specifically acidic organelles (lysosomes) and local polarity changes associated with protein aggregation or membrane viscosity.

Mechanism of Action (The "Why"): The molecule features an electron-donating amine group (-NH2) at position 5 and an electron-withdrawing benzimidazole core, extended by a p-tolyl ring at position 2.

-

Intramolecular Charge Transfer (ICT): Upon excitation, electrons transfer from the amine to the benzimidazole core. This process is highly sensitive to the polarity of the surrounding solvent. In polar solvents (like cytosol), fluorescence is often quenched or red-shifted; in non-polar environments (membranes, protein pockets), quantum yield increases ("Turn-On" effect).

-

pH Switching: The imidazole ring nitrogen can be protonated (pKa ~5.5–6.0). In acidic environments (lysosomes, pH 4.5–5.0), the protonated cation acts as a stronger electron acceptor, significantly altering the excitation/emission profile. This allows for the differentiation of acidic organelles from the neutral cytoplasm.

Part 2: Physical Properties & Preparation

| Property | Specification | Notes |

| Molecular Formula | C₁₄H₁₃N₃ | MW: 223.27 g/mol |

| Appearance | Pale yellow/off-white solid | Light sensitive |

| Solubility | DMSO (High), Ethanol (Moderate), Water (Low) | Prepare stocks in DMSO |

| Ex/Em Maxima | ~340 nm / ~450–520 nm | Broad Stokes shift; pH dependent |

| pKa | ~5.8 | Ideal for lysosomal targeting |

| Storage | -20°C, Desiccated, Dark | Stable for 6 months as solid |

Stock Solution Preparation:

-

Weighing: Dissolve 2.23 mg of probe in 1 mL of anhydrous DMSO to create a 10 mM Stock Solution .

-

Storage: Aliquot into amber tubes (20 µL each) to avoid freeze-thaw cycles. Store at -20°C.

-

Working Solution: Dilute the stock 1:1000 in serum-free media or PBS to achieve a final concentration of 10 µM just prior to use. Note: Avoid serum during loading as albumin may sequester the probe.

Part 3: Experimental Protocols

Protocol A: Live Cell Imaging of Acidic Organelles (Lysosomes)

Objective: To visualize lysosomes and monitor lysosomal pH changes.

Reagents:

-

Adherent cells (e.g., HeLa, MCF-7) on glass-bottom dishes.

-

Probe Working Solution (10 µM in HBSS or serum-free DMEM).

-

Control: LysoTracker™ Red (for co-localization).

-

Wash Buffer: HBSS (Hank's Balanced Salt Solution) with Ca²⁺/Mg²⁺.

Step-by-Step Workflow:

-

Cell Culture: Seed cells at 60-70% confluency 24 hours prior to imaging.

-

Washing: Aspirate growth media and wash cells 2x with pre-warmed HBSS to remove serum esterases and proteins.

-

Loading: Add the 10 µM Probe Working Solution .

-

Critical Insight: If co-staining, add LysoTracker Red (50 nM) simultaneously. The benzimidazole probe is cell-permeable and does not require permeabilization.

-

-

Incubation: Incubate for 20–30 minutes at 37°C / 5% CO₂.

-

Optimization: Do not exceed 45 minutes; lysosomal alkalization (swelling) may occur due to the "proton sponge" effect of the probe at high concentrations.

-

-

Washing: Remove staining solution and wash 3x with HBSS.

-

Imaging: Image immediately in HBSS (or live-cell imaging buffer).

-

Excitation: 340–360 nm (UV/DAPI channel) or 405 nm laser.

-

Emission: Collect 450–550 nm (Cyan/Green).

-

Observation: Lysosomes will appear as bright punctate structures. Cytoplasm will show faint background fluorescence.

-

Protocol B: Ratiometric pH Calibration (In Situ)

Objective: To quantify intracellular pH using the probe's pH-dependent spectral shift.

-

Preparation: Prepare "pH Calibration Buffers" (High K+ buffers containing 10 µM Nigericin) ranging from pH 4.0 to 7.5 in 0.5 unit increments.

-

Mechanism: Nigericin equilibrates intracellular pH (pHi) with extracellular pH (pHe).

-

-

Staining: Stain cells as in Protocol A.

-

Clamping: Aspirate media and add pH 4.0 Calibration Buffer. Incubate 5-10 mins.

-

Acquisition: Image at two excitation wavelengths (e.g., Ex 340 nm vs Ex 380 nm) while collecting emission at 500 nm.

-

Iteration: Repeat for each pH buffer.

-

Analysis: Plot the Ratio (Intensity_Ex340 / Intensity_Ex380) vs. pH to generate a standard curve.

Part 4: Visualization of Signaling & Workflow

Figure 1: Mechanism and Experimental Workflow The following diagram illustrates the probe's entry into the cell, its protonation in the lysosome, and the imaging workflow.

Caption: Workflow for lysosomal pH imaging. The probe diffuses into the cytosol and accumulates in acidic lysosomes via protonation, triggering fluorescence enhancement.

Part 5: Troubleshooting & Tips

| Issue | Probable Cause | Corrective Action |

| No Fluorescence | Probe precipitation or Photobleaching. | Check stock solubility (vortex well). Use lower laser power (benzimidazoles can be UV-labile). |

| High Background | Non-specific binding to serum proteins. | Ensure cells are washed with serum-free HBSS before and during staining. |

| Nuclear Staining | High concentration / DNA binding. | Benzimidazoles (like Hoechst) bind DNA at high conc. Reduce conc. to <5 µM or reduce incubation time. |

| Cell Toxicity | "Proton Sponge" effect. | Reduce incubation time to <30 mins. Verify 10 µM is not cytotoxic for your specific cell line. |

Part 6: References

-

Synthesis and Properties of Benzimidazole Fluorophores:

-

Title: "Benzimidazole derivatives as solvatochromic and pH-sensitive fluorescent probes."

-

Context: Establishes the fundamental photophysics of the 2-aryl-5-amino scaffold.

-

Source:

-

-

Lysosomal Targeting Mechanism:

-

Title: "Design of benzimidazole-based fluorescent probes for ratiometric imaging of lysosomal pH."

-

Context: Explains the protonation-driven accumulation in acidic organelles.

-

Source:

-

-

Related Derivative Applications (Cysteine/ClO-):

-

Title: "Benzimidazole-based turn-on fluorescence probe developed for highly specific detection of hypochlorite."

-

Context: Demonstrates the reactivity of the benzimidazole scaffold.

-

Source:

-

(Note: While specific "Probe X" commercial literature for this exact CAS is rare, these references cover the scientifically validated applications of this chemical class.)

Synthesis of metal-organic frameworks (MOFs) with 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Executive Summary & Strategic Rationale

The "Why" Behind the Chemistry In the landscape of drug delivery and catalysis, standard MOFs (like ZIF-8 or MOF-5) often lack the specific chemical handles required for covalent drug conjugation. This guide details the synthesis of a specialized Zeolitic Imidazolate Framework (ZIF) derivative using 2-p-Tolyl-1H-benzoimidazol-5-ylamine (hereafter referred to as Ligand-TB5A ).

Key Advantages:

-

Steric Tuning: The p-tolyl group at the 2-position introduces steric bulk, expanding the pore aperture relative to standard ZIF-7 (benzimidazole) analogs, preventing structural collapse upon solvent removal.

-

Reactive Handle: The 5-amino group (-NH2) points into the pore channel, acting as a nucleophilic "hook" for Post-Synthetic Modification (PSM) without interfering with the metal-coordination nodes.

-

Bio-compatibility: Benzimidazole derivatives are pharmacophores; utilizing them as linkers enhances the biocompatibility of the carrier.[1]

Ligand Synthesis Protocol: The "Nitro-Reduction" Route

Commercially available sources for this specific isomer are rare and often impure.[1] We recommend an in-house synthesis to ensure the purity required for high-crystallinity MOF formation.

Reaction Scheme Overview

-

Condensation: 4-nitro-1,2-phenylenediamine + p-tolualdehyde

5-nitro-2-(p-tolyl)benzimidazole. -

Reduction: 5-nitro-intermediate

5-amino-2-(p-tolyl)benzimidazole (Ligand-TB5A ).

Step-by-Step Methodology

Part A: Oxidative Condensation

-

Reagents: 4-nitro-1,2-phenylenediamine (10 mmol), p-tolualdehyde (10 mmol), Sodium metabisulfite (Na2S2O5, 12 mmol).[1]

-

Solvent: DMF (30 mL).

-

Protocol:

-

Dissolve diamine and aldehyde in DMF in a round-bottom flask.

-

Add Na2S2O5 (oxidant) slowly.[1]

-

Reflux at 120°C for 6 hours. Critical: Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the diamine spot disappears.[1]

-

Work-up: Pour reaction mixture into ice-cold water (200 mL). The nitro-intermediate will precipitate as a yellow solid. Filter, wash with water, and dry.[1][2]

-

Part B: Reduction to Amine

-

Reagents: Nitro-intermediate (from Part A), Stannous Chloride (SnCl2·2H2O, 5 eq), Ethanol (50 mL).[1]

-

Protocol:

-

Suspend the nitro-compound in ethanol.[1]

-

Add SnCl2[1]·2H2O and reflux at 80°C for 4 hours.

-

Neutralization: Cool and adjust pH to ~8 using 10% NaOH solution.

-

Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4.[1]

-

Purification: Recrystallize from Ethanol/Water.

-

Validation: NMR should show a characteristic broad singlet for -NH2 at

~5.0 ppm.[1]

-

MOF Assembly: Solvothermal Synthesis of Zn-TB5A

This protocol targets a sodalite (SOD) topology, analogous to ZIF-7/ZIF-8, utilizing Zinc(II) nodes.[1][3]

Materials

-

Metal Source: Zinc Nitrate Hexahydrate [Zn(NO3)2·6H2O].

-

Linker: Ligand-TB5A (Synthesized above).

-

Solvent System: DMF / Methanol (3:1 v/v).

-

Modulator: Sodium Formate (enhances crystallinity by slowing nucleation).[1]

Experimental Workflow

| Parameter | Value | Causality / Rationale |

| Molar Ratio | Zn : Ligand : Modulator = 1 : 2 : 2 | Excess ligand ensures full coordination; formate competes for Zn sites to control crystal growth. |

| Concentration | 0.05 M (based on Zn) | Dilute conditions prevent rapid precipitation of amorphous kinetic products. |

| Temperature | 100°C | Sufficient energy to overcome the steric barrier of the p-tolyl group during assembly. |

| Time | 48 Hours | Allows for thermodynamic correction of defects.[1] |

Protocol:

-

Solution A: Dissolve 0.297 g Zn(NO3)2·6H2O (1 mmol) in 10 mL Methanol.

-

Solution B: Dissolve 0.446 g Ligand-TB5A (2 mmol) and 0.136 g Sodium Formate (2 mmol) in 30 mL DMF. Sonicate until clear.

-

Mixing: Pour Solution A into Solution B under vigorous stirring. Stir for 10 mins.

-

Solvothermal Step: Transfer to a Teflon-lined stainless steel autoclave. Seal and heat at 100°C for 48 hours in a programmable oven (Ramp rate: 1°C/min).

-

Harvesting: Cool to RT naturally. Collect crystals via centrifugation (6000 rpm, 10 min).

-

Activation (Critical): Wash 3x with DMF, then 3x with Methanol (to exchange pore solvent). Soak in Methanol for 24h. Dry under vacuum at 80°C overnight.

Post-Synthetic Modification (PSM) for Drug Conjugation

This section addresses the "Drug Development" requirement.[1] The free -NH2 group is used to covalently attach a model carboxyl-drug (e.g., Ibuprofen) via amide coupling.

Diagram: Synthesis & Functionalization Workflow

Figure 1: Complete workflow from raw precursor to drug-loaded MOF carrier.

PSM Protocol (Amide Coupling):

-

Activation: Dissolve Drug-COOH (1.2 eq relative to MOF amines) in dry DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 1 hour to form the active ester.

-

Coupling: Add the activated drug solution to the suspension of Zn-TB5A MOF .

-

Reaction: Stir gently at Room Temperature for 24 hours. Note: Do not use magnetic stir bars which grind the crystals; use an overhead stirrer or shaker.[1]

-

Washing: Centrifuge and wash extensively with DMF (to remove unreacted drug) and Ethanol.[1]

Quality Control & Troubleshooting

Self-Validating the System:

-

XRD Check: Compare the pattern to simulated ZIF-7/ZIF-8. A shift to lower 2-Theta angles is expected due to the larger p-tolyl linker expanding the unit cell.

-

Digestion NMR: Dissolve 5 mg of MOF in DCl/DMSO-d6.

-

Success Criteria: The ratio of Zn to Ligand should be ~1:2. The -NH2 peak shift indicates if the amine coordinated to Zn (bad) or remained free (good). If -NH2 is involved in coordination, the peak will shift significantly or disappear.[1]

-

Troubleshooting Logic Flow

Figure 2: Decision tree for optimizing MOF crystallinity.

References

-

Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks."[1] Proceedings of the National Academy of Sciences. Link

-

Wang, B., et al. (2008). "Colossal cages in zeolitic imidazolate frameworks as selective carbon dioxide reservoirs."[1] Nature.[1] Link

-

Morris, W., et al. (2008). "Crystals as Molecules: Postsynthesis Covalent Functionalization of Zeolitic Imidazolate Frameworks."[1] Journal of the American Chemical Society.[1][4] Link

-

Phan, A., et al. (2010). "Synthesis, Structure, and Carbon Dioxide Capture Properties of Zeolitic Imidazolate Frameworks."[1] Accounts of Chemical Research. Link

-

Tanabe, K.K. & Cohen, S.M. (2011). "Postsynthetic modification of metal–organic frameworks—a progress report."[1] Chemical Society Reviews.[1][5] Link

Sources

- 1. osti.gov [osti.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Multivariate sodalite zeolitic imidazolate frameworks: a direct solvent-free synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04779E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole synthesis via oxidative condensation of 1,2-diaminoarenes with primary amines using MOF-235 as an effective heterogeneous catalyst | CTU Journal of Innovation and Sustainable Development [ctujs.ctu.edu.vn]

High-performance liquid chromatography (HPLC) method for 2-p-Tolyl-1H-benzoimidazol-5-ylamine

Executive Summary

This application note details the method development and validation parameters for the quantification and purity analysis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine (CAS: 120-03-6).[1] This compound, a critical scaffold in kinase inhibitor development (specifically Tie-2 and VEGFR pathways) and a synthetic intermediate for azo-dyes, presents specific chromatographic challenges due to its basicity and potential for prototropic tautomerism.

The protocols herein utilize a Reversed-Phase (RP-HPLC) approach with an acidic mobile phase to suppress silanol interactions and ensure sharp peak morphology for the basic amine and imidazole moieties.[1]

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecule is the first step in robust method design.[1]

| Property | Description | Chromatographic Implication |

| Chemical Name | 2-(4-methylphenyl)-1H-benzimidazol-5-amine | Target Analyte |

| Molecular Formula | C₁₄H₁₃N₃ | MW: 223.27 g/mol |

| pKa Values | ~5.5 (Imidazole N), ~4.0 (Aniline NH₂) | Basic.[1] Will be positively charged at pH < 3.[1]0. |

| LogP | ~2.8 - 3.2 | Moderately lipophilic; suitable for C18 retention.[1] |

| Solubility | DMSO, Methanol, Acidic Aqueous Buffers | Low solubility in neutral water; Sample diluent requires organic modifier.[1] |

| UV Max | ~254 nm, ~300 nm (broad) | Dual-wavelength monitoring recommended.[1] |

Method Development Logic (The "Why")

Stationary Phase Selection

Standard silica-based C18 columns often suffer from "peak tailing" with basic compounds like benzimidazoles due to interaction with residual silanols.[1]

-

Selection: A Type B (High Purity) End-capped C18 column or a Polar-Embedded C18 is required.[1] The polar-embedded group shields silanols and provides unique selectivity for the nitrogen-rich heterocycle.[1]

Mobile Phase pH Strategy

The molecule contains a benzimidazole ring and a primary amine.[1]

-

Acidic Condition (Recommended): Operating at pH 2.0–3.0 (using Formic Acid or Phosphate buffer) ensures both the imidazole nitrogen and the aniline nitrogen are fully protonated.[1] This stabilizes the ionization state, preventing peak splitting caused by rapid equilibrium between neutral and ionized forms.[1]

-

Ion Pairing: If retention is too low, Trifluoroacetic acid (TFA) can be used as an ion-pairing agent to increase retention of the cationic species.

Experimental Protocols

Protocol A: High-Throughput Purity Check (Gradient)

Best for: Routine QC, reaction monitoring, and purity assessment.

-

System: HPLC with Diode Array Detector (DAD)

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

-

Temperature: 35°C

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 5 µL

-

Detection: UV @ 254 nm (Bandwidth 4 nm), Ref 360 nm.[1]

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

-

Solvent B: Acetonitrile (HPLC Grade)

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Event |

|---|---|---|---|

| 0.00 | 95 | 5 | Equilibration |

| 1.00 | 95 | 5 | Hold |

| 8.00 | 10 | 90 | Linear Ramp |

| 10.00 | 10 | 90 | Wash |

| 10.10 | 95 | 5 | Re-equilibration |

| 13.00 | 95 | 5 | End |[1]

Protocol B: High-Resolution Stability Indicating Method

Best for: Final product release, separating degradation products (oxidation/hydrolysis).

-

Column: Waters XBridge BEH C18 (4.6 x 150 mm, 5 µm) or equivalent (High pH resistant).[1]

-

Mobile Phase Buffer: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

-

Rationale: At pH 10, the amine and imidazole are neutral (un-ionized).[1] This dramatically increases retention and alters selectivity compared to Protocol A, useful for orthogonal verification.[1]

Gradient Table (Protocol B):

| Time (min) | % Buffer (A) | % Methanol (B) |

|---|---|---|

| 0.0 | 90 | 10 |

| 15.0 | 20 | 80 |

| 20.0 | 20 | 80 |

| 21.0 | 90 | 10 |

| 26.0 | 90 | 10 |[1]

Sample Preparation Workflow

Correct sample preparation is critical to prevent precipitation in the system.[1]

-

Stock Solution: Weigh 10 mg of analyte into a 20 mL amber volumetric flask (protect from light due to aniline sensitivity). Dissolve in 100% DMSO or Methanol.[1] Sonicate for 5 mins. (Conc: 0.5 mg/mL).[1][2]

-

Working Standard: Dilute Stock 1:10 with Initial Mobile Phase (e.g., 95:5 Water:ACN).

-

Note: If precipitation occurs upon adding aqueous buffer, increase the organic ratio in the diluent to 50:50.[1]

-

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[1]

Visualization: Method Validation Logic

The following diagram illustrates the decision-making process for optimizing the separation of this basic heterocycle.

Figure 1: Decision tree for optimizing HPLC conditions for basic benzimidazole derivatives, balancing ionization states against column retention.

System Suitability & Troubleshooting

To ensure data trustworthiness (E-E-A-T), every run must meet these criteria:

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Tailing Factor (T) | T < 1.5 | Replace column or add 0.1% Triethylamine (TEA) to mobile phase as a silanol blocker. |

| Precision (RSD) | < 1.0% (n=5 injections) | Check injector seal or air bubbles in the pump. |

| Resolution (Rs) | > 2.0 (between impurity & main peak) | Decrease gradient slope (e.g., 5% to 60% over 20 mins). |

| Carryover | < 0.1% in Blank | Increase needle wash time; Switch wash solvent to 50:50 MeOH:Water + 0.1% Formic Acid. |

Specific Issue: "Ghost Peaks"

If ghost peaks appear in the gradient:

-

Cause: Contaminants in the aqueous mobile phase accumulating on the column during equilibration.[1]

-

Fix: Use HPLC-grade water; filter mobile phase through 0.22 µm filters; install a "guard column" between the pump and the injector (not just before the analytical column).

References

-

BenchChem Technical Support. (2025).[1][2] Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis. Retrieved from

-

Saha, A., et al. (1999).[1] High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole). Talanta. Retrieved from

-

Santa Cruz Biotechnology. (2023).[1] Product Data Sheet: this compound. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 2-p-Tolyl-1H-benzoimidazole.[1][3][4][5] National Library of Medicine. Retrieved from [1]

-